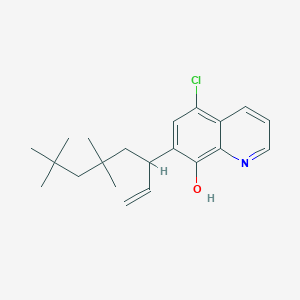

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol

Description

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol is a substituted 8-hydroxyquinoline derivative characterized by:

Properties

CAS No. |

60877-70-5 |

|---|---|

Molecular Formula |

C21H28ClNO |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

5-chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol |

InChI |

InChI=1S/C21H28ClNO/c1-7-14(12-21(5,6)13-20(2,3)4)16-11-17(22)15-9-8-10-23-18(15)19(16)24/h7-11,14,24H,1,12-13H2,2-6H3 |

InChI Key |

WBYMIQPCMBYOQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC(C=C)C1=CC(=C2C=CC=NC2=C1O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol typically involves the following steps:

Starting Material: The synthesis begins with quinolin-8-ol as the starting material.

Alkylation: The tetramethyloct-1-en-3-yl group is introduced at the 7-position through an alkylation reaction. This step involves the use of a suitable alkylating agent under basic conditions, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of quinolin-8-one derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

*Estimated based on structural analogs.

Key Observations :

- The bulky alkyl group in the target compound increases lipophilicity (logP ~6.0) compared to smaller substituents like iodine (clioquinol, logP ~3.5) or polar amines (PBT2, logP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .

- Steric hindrance from the tetramethyloctenyl group could limit metal-chelation efficiency compared to smaller analogs like clioquinol, which effectively bind zinc and copper .

Antimicrobial and Anticancer Activity

- Clioquinol (5-Chloro-7-iodo-8-quinolinol): Demonstrates broad-spectrum antimicrobial activity and zinc ionophoric properties, but neurotoxicity limits clinical use .

- 5-Chloro-7-(morpholinomethyl)quinolin-8-ol (Q-2): Shows reduced cytotoxicity compared to clioquinol due to decreased hydrophobicity, highlighting the role of substituent polarity in toxicity .

- 8-Hydroxystyrylquinoline Derivatives (STQ-Cl, STQ-NO2): Exhibit chelation-dependent cytotoxicity against prostate and breast cancer cells, with IC₅₀ values <10 µM. Substituent electronic effects (e.g., nitro groups) enhance metal-binding stability .

Target Compound Implications: The high lipophilicity of the target compound may improve tissue penetration but could also increase off-target toxicity risks, as seen in clioquinol . The lack of electronegative groups (e.g., iodine, nitro) at position 7 may reduce metal-binding efficacy compared to STQ derivatives .

Antimycobacterial and Antifungal Activity

- 5,7-Dichloro-2-styrylquinolin-8-ol (Compound 14): Exhibits potent antifungal activity (MIC <1 µg/mL) due to sulfonic acid and styryl groups enhancing target interactions .

- 5-Chloro-7-pyrrolidin-1-ylmethyl-quinolin-8-ol: Moderate antimycobacterial activity (MIC ~10 µg/mL), attributed to balanced lipophilicity and amine functionality .

Target Compound Potential: The bulky alkyl chain may limit antimycobacterial efficacy by reducing solubility or target affinity. However, its lipophilicity could enhance activity against lipid-rich bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.